2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride
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Overview
Description
2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride: is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride typically involves multicomponent condensation reactions. One common method is the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid. The reaction conditions usually require heating and the use of a suitable solvent to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using similar multicomponent condensation reactions. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of imidazo[1,2-a]pyridine-3-one derivatives.
Reduction: : Formation of imidazo[1,2-a]pyridine-3-amine derivatives.
Substitution: : Formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: : Investigated for its potential antimicrobial and antiviral properties.
Medicine: : Studied for its pharmacological activities, including potential use as a therapeutic agent in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action may vary depending on the biological system and the specific application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death.
Comparison with Similar Compounds
2-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride: is unique due to its specific structural features and biological activities. Similar compounds include:
2-methylimidazo[1,2-a]pyridine
2-amino-1-propargylpyridinium bromide
2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine hydrochloride
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
2445784-43-8 |
---|---|
Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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